molecular formula C9H9BrClNO2 B7978640 4-Bromo-2-chloro-L-phenylalanine

4-Bromo-2-chloro-L-phenylalanine

Cat. No.: B7978640
M. Wt: 278.53 g/mol
InChI Key: QXICTVGEEAEXIN-QMMMGPOBSA-N
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Description

4-Bromo-2-chloro-L-phenylalanine is a halogenated derivative of the amino acid phenylalanine. This compound is characterized by the presence of bromine and chlorine atoms on the phenyl ring, making it a unique molecule with distinct chemical properties. It is commonly used in various scientific research applications due to its ability to interact with biological systems in specific ways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-L-phenylalanine typically involves halogenation reactions. One common method is the bromination and chlorination of L-phenylalanine. The reaction conditions often include the use of bromine and chlorine sources in the presence of suitable catalysts and solvents. For example, bromination can be achieved using bromine in acetic acid, while chlorination can be performed using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as phenylalanine ammonia lyase, in combination with halogenating agents, has also been explored for the production of enantiomerically pure halophenylalanines .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-L-phenylalanine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation can produce phenylalanine oxides .

Scientific Research Applications

4-Bromo-2-chloro-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It serves as a precursor for the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-L-phenylalanine involves its interaction with specific molecular targets and pathways. The halogen atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound can inhibit the activity of enzymes involved in metabolic pathways or act as a ligand for specific receptors .

Comparison with Similar Compounds

  • 4-Bromo-L-phenylalanine
  • 2-Chloro-L-phenylalanine
  • 4-Iodo-L-phenylalanine
  • 4-Fluoro-L-phenylalanine

Comparison: 4-Bromo-2-chloro-L-phenylalanine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can enhance its chemical reactivity and binding affinity compared to compounds with a single halogen atom. Additionally, the combination of bromine and chlorine can provide distinct electronic and steric effects, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2S)-2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXICTVGEEAEXIN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)Cl)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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